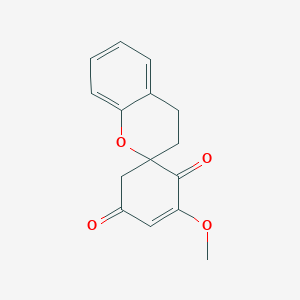
Bauhispirorin A
Description
Bauhispirorin A is a secondary metabolite isolated from the root of Bauhinia purpurea L., a plant within the Leguminosae family . This compound is part of a diverse array of phytochemicals identified in the species, including bauhinoxepins (C–J), bauhibenzofurin A, bauhinol E, strobopinine, and bibenzyl derivatives . The plant’s roots, leaves, bark, and fruits yield other bioactive molecules, such as statins, flavonoids, and terpenoids, highlighting Bauhinia purpurea as a rich source of pharmacologically relevant compounds .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2'-methoxyspiro[3,4-dihydrochromene-2,6'-cyclohex-2-ene]-1',4'-dione |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-11(16)9-15(14(13)17)7-6-10-4-2-3-5-12(10)19-15/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
ZYXVNXXRKJOSNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)CC2(C1=O)CCC3=CC=CC=C3O2 |
Synonyms |
bauhispirorin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bauhispirorin A belongs to a broader class of specialized metabolites in Bauhinia purpurea. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Insights
- This compound vs. Bauhibenzofurin A : While both are root-derived, Bauhibenzofurin A’s benzofuran core contrasts with this compound’s spirorin-type structure, suggesting divergent biosynthetic origins. Benzofurans are often associated with radical-scavenging activity, whereas spirorin-type compounds may interact with membrane receptors due to their lipid-like properties .
- This compound vs.
- This compound vs. Bauhinia Statins : Statins from leaves and bark are structurally distinct, featuring lactone rings critical for HMG-CoA reductase inhibition. This compound’s lack of a lactone moiety suggests alternative mechanisms of action .
Notes
- Evidence Limitations : The pharmacological data cited are extrapolated from structural analogs due to the absence of direct studies on this compound .
Q & A
Q. How to ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data logging. Share raw data (spectra, chromatograms) in supplementary materials and deposit compound data in public repositories (e.g., PubChem). Pre-register experimental protocols on platforms like Open Science Framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


